D-tert-leucine

Description

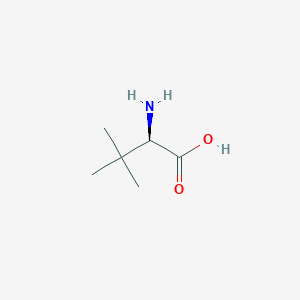

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426193 | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26782-71-8 | |

| Record name | D-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tert-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-tert-Leucine: A Technical Guide to its Chemical Properties, Structure, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts remarkable properties to peptides and small molecules that incorporate this moiety. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, with a focus on its application as a chiral building block in the development of novel therapeutics. Its incorporation can lead to enhanced metabolic stability, improved receptor affinity, and controlled molecular conformation, making it a valuable tool for designing next-generation pharmaceuticals.

Chemical Properties

This compound is a white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

General and Structural Data

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [2] |

| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-alpha-tert-Butylglycine | [3][4] |

| CAS Number | 26782-71-8 | [1][3][4] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--C(O)=O | [3] |

| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N | [3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | ≥300 °C (decomposes) | [3] |

| Boiling Point | 217.7 °C (Predicted) | [5] |

| Solubility | Soluble in water.[1] H₂O: 0.1 g/mL, clear, colorless.[5] | [1][5] |

| pKa (Predicted) | 2.39 ± 0.12 | [1] |

| XLogP3 | -1.8 | [2][5] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Optical Properties

| Condition | Value | Reference |

| c = 3% in H₂O, 25 °C | [α] = +9.5° | [3] |

| c = 3 in H₂O, 20 °C | [α] = -9.5° | [6][7] |

| c = 5 in 5N HCl | [α] = -6.8 ± 0.3° | [8] |

| c = 2 in 5 M HCl, 23 °C | [α] = -14.7° | [4] |

Chemical Structure

This compound is the D-enantiomer of tert-leucine. The defining feature of its structure is the sterically demanding tert-butyl group attached to the α-carbon. This bulky side chain is significantly larger than that of its natural analogue, L-leucine. The presence of the tert-butyl group restricts the conformational flexibility of the molecule and peptides into which it is incorporated. The stereochemistry at the α-carbon is 'R', which is characteristic of D-amino acids.

Experimental Protocols

Chiral Resolution of (DL)-tert-Leucine via Diastereomeric Salt Formation

This protocol describes the resolution of racemic (DL)-tert-leucine to obtain the D-enantiomer using dibenzoyl-D-tartaric acid as a resolving agent. This method is based on the differential solubility of the diastereomeric salts formed.

Materials:

-

(DL)-tert-Leucine

-

Dibenzoyl-D-tartaric acid monohydrate

-

Deionized water

-

Concentrated sulfuric acid

Procedure:

-

Dissolve 15 g (0.1145 mol) of (DL)-tert-leucine in 180 mL of deionized water.

-

To this solution, add 21.5 g (0.057 mol) of dibenzoyl-D-tartaric acid monohydrate.

-

Stir the mixture for 24 hours at 28 ± 3 °C.

-

Filter the reaction mixture to collect the precipitated L-tert-leucine dibenzoyl-D-tartrate salt. Retain the filtrate for the isolation of this compound.

-

Concentrate the filtrate from step 4 under reduced pressure.

-

To the resulting residue, add acetone (2 x 15 mL), stir, and then filter to collect the solid.

-

Dry the solid to obtain this compound.[2]

Enzymatic Preparation of this compound

This method utilizes a protease from Bacillus licheniformis (Alcalase®) for the enantioselective hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester.

Materials:

-

(±)-N-acetyl-tert-leucine chloroethyl ester

-

Toluene

-

Phosphate (B84403) buffer (pH 8.0)

-

Alcalase® solution

-

1 M NaOH solution

-

Dichloromethane

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 200 g of (±)-N-acetyl-tert-leucine chloroethyl ester in 300 mL of toluene.

-

Add 800 mL of phosphate buffer (pH 8.0) and 500 mL of Alcalase® solution (pH adjusted).

-

Stir the mixture at 35 °C.

-

Maintain the pH at 8.0 by the controlled addition of 1 M NaOH solution using a pH-stat.

-

Monitor the reaction until approximately 50% conversion is reached (indicated by the consumption of NaOH).

-

Once the desired conversion is achieved, extract the mixture with dichloromethane.

-

The unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester will be in the organic phase.

-

Dry the organic phase with MgSO₄, filter, and evaporate the solvent.

-

The resulting solid can be recrystallized to yield optically pure (+)-N-acetyl-D-tert-leucine chloroethyl ester.

-

Subsequent acidic saponification of the ester will yield this compound.[9]

Signaling Pathways and Biological Relevance

Extensive research on the biological signaling pathways of amino acids has primarily focused on the proteinogenic L-amino acids. L-leucine, for instance, is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[10][11] L-leucine's role in this pathway is crucial for muscle growth and metabolic regulation.[10]

In contrast, as a non-natural amino acid, This compound is not known to have a specific signaling pathway or act as a direct signaling molecule in biological systems. Its primary significance in a biological context arises from its use as a synthetic building block in drug design. The introduction of D-amino acids, such as this compound, into peptide sequences is a common strategy to enhance their resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids.[12] This increased stability leads to a longer half-life and improved bioavailability of peptide-based drugs.

The bulky tert-butyl side chain of this compound also serves as a conformational constraint, locking the peptide backbone into a more defined structure. This can lead to increased affinity and selectivity for the biological target.

Applications in Drug Development

The unique properties of this compound make it a valuable component in the design of peptide and small molecule therapeutics.

-

Enhanced Metabolic Stability: The D-configuration provides resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.[12]

-

Conformational Rigidity: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone, which can lead to a more stable and active conformation for receptor binding.

-

Improved Pharmacokinetic Properties: By increasing stability, the in vivo half-life of the therapeutic can be extended, potentially leading to less frequent dosing.

-

Chiral Building Block: this compound and its derivatives, such as Boc-D-tert-leucine, are crucial chiral intermediates in the synthesis of complex pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[1]

Conclusion

This compound is a non-natural amino acid with significant potential in drug discovery and development. Its distinct chemical structure, characterized by the D-chiral center and the sterically demanding tert-butyl group, offers a powerful tool for medicinal chemists to design more stable, potent, and selective therapeutics. The synthetic methodologies for its preparation, particularly through chiral resolution and enzymatic synthesis, are well-established, enabling its broader application. While it does not participate in natural signaling pathways like its L-counterpart, its role as a key building block for enhancing the properties of pharmaceutical compounds is of paramount importance. As the demand for more sophisticated and effective drugs continues to grow, the utility of unique building blocks like this compound is expected to expand further.

References

- 1. nbinno.com [nbinno.com]

- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3,3-dimethylbutanoic acid, also known as D-tert-leucine, is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky tert-butyl group provides unique steric properties, making it a valuable chiral building block for the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients with enhanced metabolic stability and specific binding affinities. This technical guide provides a comprehensive overview of the core synthesis pathways for this important molecule, detailing both enzymatic and chemical methodologies.

Executive Summary

The synthesis of enantiomerically pure (R)-2-Amino-3,3-dimethylbutanoic acid presents a significant challenge due to the quaternary carbon center adjacent to the chiral center. This guide explores three primary strategies to achieve high enantiopurity:

-

Enzymatic Kinetic Resolution: This classic biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (R)-enantiomer from a racemic mixture.

-

Chemo-enzymatic Dynamic Kinetic Resolution (DKR): A more advanced strategy that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product.

-

Asymmetric Chemical Synthesis: This encompasses methods that employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction, leading to the direct formation of the (R)-enantiomer. Key examples include the Schöllkopf bis-lactim ether method, the use of Evans chiral auxiliaries, and the asymmetric Strecker synthesis.

This document provides detailed experimental protocols, quantitative data for comparison, and visual diagrams of the synthesis pathways to aid researchers in selecting and implementing the most suitable method for their specific needs.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the preparation of enantiomerically pure compounds. This approach relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Protease-Catalyzed Hydrolysis of Racemic N-acyl-tert-leucine Esters

One effective method for the kinetic resolution of tert-leucine involves the enantioselective hydrolysis of a racemic N-acylated ester derivative using a protease. A protease from Bacillus licheniformis (Alcalase®) has been shown to be effective in this transformation.[1]

Experimental Protocol:

-

Substrate Preparation: Synthesize racemic (±)-N-acetyl-tert-leucine chloroethyl ester from racemic tert-leucine.

-

Enzymatic Hydrolysis: In a pH-stat-controlled reactor, suspend the racemic ester in a biphasic system of toluene (B28343) and phosphate (B84403) buffer (pH 8.0).

-

Enzyme Addition: Introduce the protease solution (e.g., Alcalase®) to the reaction mixture.

-

Reaction Monitoring: Maintain the pH at 8.0 by the controlled addition of a base. Monitor the reaction progress until approximately 50% conversion is achieved.

-

Separation: After the reaction, separate the aqueous and organic phases. The unreacted (R)-N-acetyl-tert-leucine chloroethyl ester remains in the organic phase, while the hydrolyzed (S)-N-acetyl-tert-leucine is in the aqueous phase.

-

Hydrolysis and Isolation: Isolate the (R)-ester from the organic phase and subject it to acidic hydrolysis to remove the acetyl and ester groups, yielding (R)-2-Amino-3,3-dimethylbutanoic acid.

Quantitative Data:

| Parameter | Value |

| Enzyme | Protease from Bacillus licheniformis |

| Substrate | (±)-N-acetyl-tert-leucine chloroethyl ester |

| Temperature | 35°C |

| pH | 8.0 |

| Reaction Time | ~50 hours |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of recovered (R)-ester | >98% |

| Overall Yield of (R)-tert-leucine | ~40% (based on the initial racemic mixture) |

Workflow Diagram:

Caption: Workflow for enzymatic kinetic resolution of racemic tert-leucine.

Chemo-enzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) offers a significant advantage over traditional kinetic resolution by incorporating a racemization catalyst for the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

While a specific DKR protocol for this compound is not extensively detailed in the provided search results, the general principles can be applied. This would typically involve the use of a lipase (B570770) for enantioselective acylation of the amino group, coupled with a racemization catalyst, such as a Shvo catalyst or a palladium complex, for the in-situ racemization of the unreacted amino acid.

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides a direct route to the desired enantiomer, avoiding the 50% yield limitation of classical kinetic resolution.

Schöllkopf Bis-lactim Ether Method

The Schöllkopf method is a well-established strategy for the asymmetric synthesis of α-amino acids. It utilizes a chiral auxiliary derived from a natural amino acid, typically valine, to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. To synthesize the (R)-enantiomer, the enantiomer of the natural chiral auxiliary, D-valine, is used.

Experimental Protocol:

-

Diketopiperazine Formation: Condense D-valine methyl ester with glycine methyl ester to form the diketopiperazine.

-

Bis-lactim Ether Formation: O-Methylate the diketopiperazine using a strong methylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form the bis-lactim ether.

-

Asymmetric Alkylation: Deprotonate the glycine unit with a strong base (e.g., n-butyllithium) at low temperature (-78°C) to form a chiral enolate. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate.

-

Electrophilic Attack: React the enolate with a tert-butyl halide (e.g., tert-butyl iodide) to introduce the tert-butyl group. The alkylation occurs on the less hindered face, leading to a high diastereoselectivity.

-

Hydrolysis and Isolation: Hydrolyze the resulting diastereomerically enriched product with aqueous acid to cleave the bis-lactim ether and release the methyl ester of (R)-2-Amino-3,3-dimethylbutanoic acid and the D-valine methyl ester auxiliary. The desired product is then isolated and purified.

Quantitative Data:

| Parameter | Value |

| Chiral Auxiliary | D-Valine |

| Diastereomeric Excess (de) | >95% |

| Enantiomeric Excess (ee) of final product | >95% |

Logical Relationship Diagram:

Caption: Logical flow of the Schöllkopf synthesis for (R)-tert-leucine.

Evans Chiral Auxiliary Method

The use of Evans oxazolidinone auxiliaries is a powerful and reliable method for asymmetric alkylation. To obtain the (R)-amino acid, an (S)-chiral auxiliary is typically employed.

Experimental Protocol:

-

Acylation of Auxiliary: Acylate an (S)-oxazolidinone auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with an appropriate acyl halide.

-

Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78°C) to form a stereodefined (Z)-enolate.

-

Diastereoselective Alkylation: React the enolate with a tert-butyl electrophile. The bulky substituent on the chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, resulting in high diastereoselectivity.

-

Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired (R)-2-Amino-3,3-dimethylbutanoic acid. The chiral auxiliary can often be recovered and reused.

Quantitative Data:

| Parameter | Value |

| Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone (or similar) |

| Diastereomeric Ratio (dr) | Typically >95:5 |

| Overall Yield | Good to excellent |

Workflow Diagram:

Caption: General workflow for the Evans auxiliary-mediated synthesis.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids from aldehydes, ammonia, and cyanide. The asymmetric variant employs a chiral amine or a chiral catalyst to induce stereoselectivity.

Experimental Protocol:

-

Imine Formation: React pivalaldehyde (2,2-dimethylpropanal) with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Cyanide Addition: Treat the chiral imine with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a Lewis acid catalyst. The chiral auxiliary directs the nucleophilic attack of the cyanide to one face of the imine, forming a diastereomerically enriched α-aminonitrile.

-

Hydrolysis and Deprotection: Hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary under acidic conditions to afford (R)-2-Amino-3,3-dimethylbutanoic acid.

Quantitative Data:

| Parameter | Value |

| Chiral Amine | e.g., (R)-phenylglycinol |

| Diastereomeric Excess (de) | Can be high, dependent on the specific chiral auxiliary and conditions |

| Enantiomeric Excess (ee) of final product | Good to excellent |

Logical Relationship Diagram:

Caption: Key steps in the asymmetric Strecker synthesis of (R)-tert-leucine.

Comparison of Synthesis Pathways

| Synthesis Pathway | Key Advantages | Key Disadvantages | Typical ee (%) | Theoretical Yield (%) |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50%, requires separation of product from starting material. | >98 | 50 |

| Chemo-enzymatic DKR | Theoretical yield of 100%, high enantioselectivity. | Requires careful optimization of both enzymatic and chemical steps, racemization catalyst can be expensive. | >99 | 100 |

| Schöllkopf Method | Well-established, high diastereoselectivity. | Requires stoichiometric use of chiral auxiliary, multi-step process. | >95 | Variable |

| Evans Auxiliary Method | Reliable and predictable stereocontrol, high diastereoselectivity, auxiliary is often recyclable. | Stoichiometric use of auxiliary, requires protection/deprotection steps. | >95 | Variable |

| Asymmetric Strecker Synthesis | Convergent, can be performed in one pot. | Cyanide is highly toxic, requires a suitable chiral auxiliary or catalyst. | Good to excellent | Variable |

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-3,3-dimethylbutanoic acid can be achieved through a variety of effective methods. Enzymatic approaches, particularly dynamic kinetic resolution, offer an elegant and environmentally friendly route with the potential for high yields and excellent enantiopurity. Chemical methods, such as those employing Schöllkopf or Evans chiral auxiliaries and the asymmetric Strecker synthesis, provide robust and well-established alternatives that offer high levels of stereocontrol. The choice of the optimal synthesis pathway will depend on factors such as the desired scale of production, cost considerations, available expertise, and the specific requirements for enantiomeric purity. This guide provides the foundational knowledge for researchers to make an informed decision and to further explore and optimize these synthesis strategies.

References

Physical and chemical properties of D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of D-tert-leucine. This non-proteinogenic amino acid serves as a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique sterically hindered tert-butyl group imparts specific conformational constraints, making it a valuable component in drug design and asymmetric synthesis.

Physical and Chemical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in research and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][4][5] |

| Melting Point | ≥300 °C | [6][7] |

| Appearance | White crystalline powder/solid | [1][8] |

| Density | ~1.0 g/cm³ | [4][9] |

| Water Solubility | 125.5 g/L (at 20 °C); also reported as 0.1 g/mL | [4][8][9] |

| Solubility in Organic Solvents | Slightly soluble in ethanol, insoluble in ether | [3] |

| pKa (predicted) | 2.39 ± 0.12 (for the α-carboxyl group of DL-tert-leucine) | [8] |

| LogP | -1.8 | [2][9] |

Spectroscopic and Structural Data

The stereochemistry of this compound is crucial for its function as a chiral auxiliary. Its optical activity is a key identifier.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid | [2] |

| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid, D-α-tert-Butylglycine | [5][6] |

| CAS Number | 26782-71-8 | [2][6] |

| Optical Rotation [α] | +9.5° (c=3% in H₂O at 25°C) | [6] |

| InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N | [6] |

| SMILES | CC(C)(C)--INVALID-LINK--C(O)=O | [6] |

Experimental Protocols

The synthesis and characterization of enantiomerically pure this compound are critical for its application. Several established protocols are outlined below.

Synthesis and Resolution

Method 1: Enzymatic Resolution of N-Acetyl-(±)-tert-leucine Chloroethyl Ester

This method provides optically pure this compound through the enantioselective hydrolysis of a racemic ester derivative.

-

Acetylation: Racemic (±)-tert-leucine is acetylated using acetic anhydride (B1165640) to produce (±)-N-acetyl-tert-leucine.[10]

-

Esterification: The resulting N-acetyl derivative is treated with thionyl chloride and then chloroethanol to form (±)-2-Acetylamino-3,3-dimethyl-butyric acid 2-chloroethyl ester.[10]

-

Enzymatic Hydrolysis: A protease from Bacillus licheniformis (Alcalase®) is used to selectively hydrolyze the L-enantiomer of the ester. The reaction is carried out in a buffered aqueous solution and monitored until approximately 50% conversion is achieved.[10][11]

-

Separation: The unreacted D-ester is extracted from the aqueous solution using an organic solvent like dichloromethane.[10]

-

Acidic Saponification: The purified D-ester is then subjected to acidic hydrolysis to cleave the ester and acetyl groups, yielding the final this compound product.[10]

Method 2: Diastereomeric Salt Resolution

This classical resolution technique separates enantiomers by forming diastereomeric salts with a chiral resolving agent.

-

Salt Formation: (DL)-tert-leucine is dissolved in water and treated with dibenzoyl-d-tartaric acid. The mixture is stirred, allowing the L-tert-leucine dibenzoyl-d-tartrate salt to preferentially crystallize and be removed by filtration.[12]

-

Isolation of D-enantiomer: The filtrate, now enriched with this compound, is concentrated under reduced pressure. The resulting residue is treated with a solvent like acetone (B3395972) to precipitate the crude this compound, which is then collected and dried.[12]

-

Purification: Further purification can be achieved through recrystallization to yield this compound with high chemical and chiral purity.[12]

Method 3: Asymmetric Reductive Amination

This biocatalytic approach offers a direct route to the chiral amino acid from its corresponding α-keto acid.

-

Reaction Setup: The substrate, trimethylpyruvate (TMP), is combined in a buffer solution with an ammonium (B1175870) source (e.g., ammonium formate).[13][14]

-

Enzymatic Conversion: A co-expression system in E. coli is often used, containing leucine (B10760876) dehydrogenase (LeuDH) and a cofactor regenerating enzyme like formate (B1220265) dehydrogenase (FDH). LeuDH catalyzes the reductive amination of TMP to L-tert-leucine, while FDH regenerates the required NADH cofactor.[13][14][15] While this method is predominantly cited for L-tert-leucine synthesis, specific D-amino acid dehydrogenases could be employed for the D-enantiomer.

Analytical Characterization

Protocol: Determination of Enantiomeric Excess (e.e.) by HPLC

-

Derivatization: To enable chiral separation on a standard C18 column, D- and L-tert-leucine are derivatized with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[15][16]

-

Chromatography: The derivatized sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase consists of a methanol (B129727) and phosphate (B84403) buffer mixture (e.g., 58:42 v/v).[15][16]

-

Detection: The eluting diastereomers are detected using a UV detector, typically at 254 nm.[15][16]

-

Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two separated diastereomers.

Biological Activity and Applications

This compound is primarily utilized as a chiral building block in the pharmaceutical industry. Its bulky tert-butyl group can enforce specific conformations in peptide-based drugs or act as a chiral auxiliary in asymmetric synthesis.[10][11][17]

Role in Drug Development

-

Peptide Synthesis: It is incorporated into synthetic peptides to create protease inhibitors or other therapeutics with specific structural requirements.[5]

-

Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex chiral molecules.[13]

-

Synthetic Cannabinoids: this compound derivatives, specifically l-tert-leucinamide structures, have been identified as core components in some synthetic cannabinoid receptor agonists (SCRAs).[18]

Metabolism

While D-amino acids are not common in mammals, metabolic pathways exist for their conversion. Studies in rats have shown that D-leucine can be converted into its natural L-enantiomer.[19] This process involves a two-step sequential metabolism:

-

Oxidative Deamination: D-leucine is first converted to its corresponding α-keto acid, α-ketoisocaproic acid (KIC), by a D-amino acid oxidase.

-

Stereospecific Reamination: KIC is then reaminated to form L-leucine.[19]

This pathway allows for the potential salvage and utilization of D-enantiomers.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-leucine [chembk.com]

- 4. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]

- 5. innospk.com [innospk.com]

- 6. D-tert-ロイシン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 13. L-tert-Leucine | 20859-02-3 [chemicalbook.com]

- 14. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 17. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]

- 18. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-tert-leucine (CAS: 26782-71-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tert-leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group, imparts valuable properties to peptides and small molecule drugs, including increased metabolic stability and the ability to serve as a chiral auxiliary. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its application in drug design, with a particular focus on its role in protease inhibitors.

Physicochemical Properties

This compound, systematically named (2R)-2-amino-3,3-dimethylbutanoic acid, is a chiral amino acid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26782-71-8 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | ≥300 °C | |

| Optical Activity [α]20/D | +9.5° (c = 3% in H₂O) | |

| Solubility in Water | Soluble (0.1 g/mL for DL-tert-leucine) | [3] |

| Solubility in Methanol | Data not available | |

| Solubility in Ethanol (B145695) | Sparingly soluble (for L-leucine) | [4] |

Experimental Protocols

Synthesis and Purification: Enantiomeric Resolution of DL-tert-leucine

Enantiomerically pure this compound can be obtained from the racemic mixture (DL-tert-leucine) through diastereomeric salt formation using a chiral resolving agent, such as a tartaric acid derivative. The following protocol is adapted from established resolution procedures.[2]

Materials:

-

DL-tert-leucine

-

Optically active tartaric acid derivative (e.g., dibenzoyl-D-tartaric acid)

-

Polar solvent (e.g., water)

-

Acid (e.g., hydrochloric acid or sulfuric acid)

-

Base (e.g., epichlorohydrin (B41342) or a suitable non-basic acid scavenger)

-

Organic solvent (e.g., acetone (B3395972), toluene)

Procedure:

-

Diastereomeric Salt Formation: Dissolve DL-tert-leucine in a suitable polar solvent. Add an equimolar amount of the optically active tartaric acid derivative. Stir the solution to allow the formation of diastereomeric salts.

-

Fractional Crystallization: Cool the solution to induce crystallization. The salt of one enantiomer will preferentially crystallize. Filter the mixture to separate the crystals (diastereomeric salt of one enantiomer) from the filtrate (containing the other enantiomer).

-

Liberation of the Amino Acid:

-

From the Crystals: Suspend the collected crystals in water and acidify with a strong acid (e.g., HCl) to liberate the free amino acid and the resolving agent. The resolving agent can often be recovered by filtration.

-

From the Filtrate: Concentrate the filtrate under reduced pressure. The residue contains the other enantiomer as its salt with the resolving agent. Treat this residue with an acid to liberate the free amino acid.

-

-

Isolation and Purification of this compound:

-

The aqueous solution containing the hydrochloride salt of the desired enantiomer is concentrated.

-

To obtain the free amino acid from its salt, a neutralization step is required. This can be achieved by using a non-basic acid scavenger like an epoxide (e.g., epichlorohydrin) in a suitable solvent like toluene.[2]

-

The reaction is monitored until the pH is neutral.

-

The precipitated free this compound is then filtered, washed with an organic solvent like acetone to remove impurities, and dried under vacuum.

-

Workflow for Enantiomeric Resolution:

Analytical Methods

Objective: To determine the purity and enantiomeric excess of this compound.

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

Materials:

-

Column: A chiral stationary phase column is required for enantiomeric separation. For purity analysis, a standard C18 reversed-phase column can be used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Derivatizing Agent (for UV/fluorescence detection): A suitable derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be used for pre-column derivatization to enhance detection.

General Procedure (Reversed-Phase for Purity):

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at 210-220 nm.

-

-

Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.

General Procedure (Chiral HPLC for Enantiomeric Excess):

-

Sample Preparation: As above. Derivatization may be required depending on the chiral column and detection method.

-

Chromatographic Conditions: Isocratic elution with a mixture of hexane (B92381) and a polar modifier (e.g., ethanol or isopropanol) is often used for normal-phase chiral chromatography. The specific conditions will depend on the chiral column manufacturer's recommendations.

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers: e.e. (%) = ([D] - [L]) / ([D] + [L]) * 100.

Objective: To confirm the chemical structure of this compound.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O). A reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing.[5]

¹H NMR (in D₂O):

-

Expected Chemical Shifts and Peak Assignments:

-

~3.7 ppm (singlet, 1H): This peak corresponds to the α-proton (-CH(NH₂)-). The multiplicity will be a singlet in D₂O due to the exchange of the amine protons with deuterium.[6]

-

~1.0 ppm (singlet, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[6]

-

¹³C NMR (in D₂O):

-

Expected Chemical Shifts and Peak Assignments:

Role in Drug Development: A Focus on Protease Inhibitors

The unique steric hindrance provided by the tert-butyl group of this compound makes it a valuable building block in the design of peptidomimetic drugs, particularly protease inhibitors. This structural feature can enhance the binding affinity of the inhibitor to the enzyme's active site and, importantly, increase its resistance to metabolic degradation by host proteases.

Mechanism of Action in Viral Protease Inhibition

This compound has been incorporated into several potent inhibitors of viral proteases, including the Hepatitis C Virus (HCV) NS3/4A serine protease and the SARS-CoV-2 3CL protease. These proteases are essential for the viral life cycle as they are responsible for cleaving the viral polyprotein into functional individual proteins required for viral replication and assembly.[9][10][11]

The general mechanism of these protease inhibitors involves binding to the active site of the viral protease, thereby blocking its catalytic activity. This prevents the processing of the viral polyprotein, leading to the production of non-functional viral components and ultimately inhibiting viral replication.

Signaling Pathway: Inhibition of HCV Polyprotein Processing

HCV, a single-stranded RNA virus, translates its genome into a large polyprotein. This polyprotein must be cleaved by both host and viral proteases to generate mature viral proteins. The HCV NS3/4A protease is a key viral enzyme that cleaves the polyprotein at multiple sites.[9]

This compound is a component of several HCV protease inhibitors, such as boceprevir (B1684563) and telaprevir.[12][13][14] These drugs are designed to mimic the natural substrate of the NS3/4A protease and bind to its active site with high affinity. By occupying the active site, they prevent the protease from cleaving the polyprotein, thus disrupting the viral replication cycle.[10][12]

The following diagram illustrates the HCV replication cycle and the point of intervention by this compound-containing protease inhibitors.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics. Its unique structural properties contribute to enhanced metabolic stability and potent biological activity, particularly in the realm of protease inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this important non-proteinogenic amino acid. Further research into its solubility in various organic solvents and its role in modulating other biological pathways will undoubtedly expand its applications in medicinal chemistry.

References

- 1. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 3. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. bovinedb.ca [bovinedb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 11. What is the mechanism of Narlaprevir? [synapse.patsnap.com]

- 12. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry of D-tert-leucine

This guide provides a comprehensive overview of the stereochemistry of this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. Its unique structural properties, characterized by a bulky tert-butyl group, make it a valuable chiral building block in asymmetric synthesis and drug design. This document details its chemical properties, stereoisomeric forms, synthesis, and analytical methods, presenting quantitative data and experimental protocols for practical application.

Introduction to tert-Leucine Stereochemistry

tert-Leucine, chemically known as 2-amino-3,3-dimethylbutanoic acid, is a chiral amino acid. The presence of a stereocenter at the α-carbon gives rise to two enantiomers: this compound and L-tert-leucine.[1] this compound is the (R)-enantiomer according to the Cahn-Ingold-Prelog priority rules.[2] Its counterpart, L-tert-leucine, is the (S)-enantiomer. These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] An equimolar mixture of the D- and L-enantiomers is known as a racemic mixture, or DL-tert-leucine, which is optically inactive.[4]

The bulky and sterically hindering tert-butyl group is a key feature, making this compound a crucial component in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as a building block for pharmaceutical agents, including protease inhibitors.[5][6]

Physicochemical Properties

The distinct properties of this compound, its L-enantiomer, and the racemic mixture are summarized below. Note that optical rotation is highly dependent on the solvent, concentration, and temperature. The sign of rotation for this compound can be positive or negative depending on the measurement conditions, but its absolute configuration remains (R).

Table 1: Physicochemical Data for tert-Leucine Isomers

| Property | This compound | L-tert-Leucine | DL-tert-Leucine |

| Synonyms | (R)-2-Amino-3,3-dimethylbutyric acid[2] | (S)-2-Amino-3,3-dimethylbutanoic acid[7] | 3-Methylvaline; Pseudoleucine[4] |

| CAS Number | 26782-71-8[8][9] | 20859-02-3[7] | 33105-81-6[4] |

| Molecular Formula | C₆H₁₃NO₂[9] | C₆H₁₃NO₂[10][11] | C₆H₁₃NO₂[4] |

| Molecular Weight | 131.17 g/mol [8] | 131.17 g/mol [10][11] | 131.17 g/mol [4] |

| Appearance | White crystalline powder[2] | White crystalline solid[7] | White powder[12][13] |

| Melting Point | ≥300 °C (lit.) | ≥300 °C (lit.)[10] | >300 °C (lit.)[4][12][13][14] |

| Optical Rotation [α] | +9.5° (c=3% in H₂O at 25°C) -6.8° (c=5 in 5N HCl)[9] | -9.5° (c=3 in H₂O at 20°C) | Optically inactive |

| Water Solubility | Soluble[2] | Soluble | 0.1 g/mL, clear, colorless[4][12] |

| pKa | 2.39 ± 0.12 (Predicted)[2] | - | 2.39 ± 0.12 (Predicted)[12] |

Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound typically involves the resolution of a racemic mixture. Chemical synthesis from achiral precursors often results in DL-tert-leucine, which must then be separated.[15] Key methods include enzymatic hydrolysis and diastereomeric salt formation.

This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture. A common approach involves the enantioselective hydrolysis of a derivatized racemic tert-leucine ester. The enzyme specifically catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer ester intact, which can then be isolated and deprotected.

Protocol: Enzymatic Hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester [5]

-

Substrate Preparation: Synthesize the racemic starting material, (±)-N-acetyl-tert-leucine 2-chloroethyl ester, from DL-tert-leucine.

-

Reaction Setup: Dissolve 200 g of the racemic ester in 300 mL of toluene. Add 800 mL of a phosphate (B84403) buffer (pH 8.0) and 500 mL of Alcalase® protease solution.

-

Hydrolysis: Stir the biphasic mixture at 35°C. Maintain a constant pH of 8.0 by the automated addition of a 1 M NaOH solution using a pH-stat.

-

Monitoring: Monitor the reaction progress by tracking the consumption of NaOH. The reaction is typically stopped at approximately 50% conversion (e.g., after ~50 hours).

-

Extraction: Once the target conversion is reached, stop the reaction and extract the mixture with dichloromethane. The unreacted (+)-N-acetyl-D-tert-leucine chloroethyl ester will move to the organic phase.

-

Isolation: Dry the organic phase (e.g., with MgSO₄), filter, and evaporate the solvent. The resulting solid can be recrystallized from a solvent system like dichloromethane/hexane to yield the optically pure ester.

-

Saponification: Perform an acidic saponification (hydrolysis) on the isolated ester to remove the N-acetyl and chloroethyl groups, yielding the final product, this compound.

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Protocol: Resolution of (DL)-tert-leucine using Dibenzoyl-D-tartaric Acid [16]

-

Salt Formation: Dissolve (DL)-tert-leucine (0.1145 mol) in water. Add a half-molar equivalent of dibenzoyl-D-tartaric acid monohydrate (0.057 mol).

-

Crystallization: Stir the solution for approximately 24 hours at room temperature (e.g., 28°C). The L-tert-leucine dibenzoyl-D-tartrate salt, being less soluble, will precipitate out.

-

Separation: Filter the reaction mixture. The solid precipitate is the L-tert-leucine diastereomeric salt. The filtrate contains the more soluble this compound dibenzoyl-D-tartrate salt.

-

Isolation of this compound: Concentrate the filtrate under reduced pressure.

-

Purification: Stir the resulting residue with a solvent in which the this compound is poorly soluble but the resolving agent is, such as acetone, to precipitate the crude this compound.

-

Final Liberation: The this compound can be further purified by treating its salt with acid to liberate the free amino acid and remove the resolving agent, followed by neutralization and recrystallization to achieve high chemical and chiral purity.

Analytical Methods for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral column. Zwitterionic CSPs, such as CHIRALPAK ZWIX(+), have shown effective separation of tert-leucine enantiomers.[17]

-

Mobile Phase: Prepare a mobile phase, for example, a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 50/50 v/v) containing additives like diethylamine (B46881) (DEA) and formic acid (FA) to improve resolution and peak shape.[17]

-

Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.

-

Detection and Quantification: Use a standard detector (e.g., UV-Vis). The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) x 100

Applications in Drug Development

This compound is not just a laboratory curiosity; it is a high-value building block in the pharmaceutical industry. Its D-configuration and bulky side chain provide unique properties to peptide-based drugs and other chiral molecules.

-

Peptide Synthesis: Incorporation of D-amino acids like this compound into peptides can increase their resistance to enzymatic degradation by proteases, thereby enhancing their in vivo half-life and bioavailability. The tert-butoxycarbonyl-protected form, Boc-D-tert-leucine, is a widely used intermediate for this purpose.[18]

-

Chiral Auxiliaries: The defined stereochemistry of this compound makes it an excellent precursor for synthesizing chiral auxiliaries, which are used to control the stereochemical outcome of chemical reactions.

-

Active Pharmaceutical Ingredients (APIs): this compound is a key component in the synthesis of various APIs. It has been incorporated into molecules developed for their anticonvulsant and neuroprotective properties.[18] Its structural features are also valuable in designing protease inhibitors, which are a critical class of drugs for treating viral infections like HIV and hepatitis C.[5]

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. L-tert-Leucine | CAS#:20859-02-3 | Chemsrc [chemsrc.com]

- 11. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 12. DL-tert-Leucine CAS#: 33105-81-6 [m.chemicalbook.com]

- 13. DL-tert-Leucine | 33105-81-6 [chemicalbook.com]

- 14. tert-leucine [chembk.com]

- 15. d-nb.info [d-nb.info]

- 16. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 17. hplc.eu [hplc.eu]

- 18. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to D-tert-leucine as a Non-Proteinogenic Amino Acid

Introduction

This compound, a non-proteinogenic amino acid, has emerged as a crucial chiral building block in medicinal chemistry and drug development. Its unique structural feature, a bulky tert-butyl group attached to the α-carbon, imparts significant steric hindrance. This property is highly valuable in the design of peptidomimetics and small molecule drugs, as it can influence peptide conformation, enhance metabolic stability, and improve receptor binding affinity and selectivity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, along with detailed experimental protocols and relevant data.

This compound is the (R)-enantiomer of tert-leucine.[1] Its incorporation into peptide chains can protect against enzymatic degradation by proteases, which typically recognize and cleave L-amino acids.[2] Furthermore, the sterically demanding tert-butyl group can act as a conformational constraint, locking the peptide backbone into a desired bioactive conformation. These attributes make this compound a valuable component in the synthesis of therapeutic peptides and other complex chiral molecules.[3][4]

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized in the tables below, providing essential information for its use in research and synthesis.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 26782-71-8 | [1][3][5] |

| Molecular Formula | C₆H₁₃NO₂ | [1][3][6] |

| Molecular Weight | 131.17 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ≥300 °C | [5][7] |

| Water Solubility | Soluble | [1][7] |

| pKa (Predicted) | 2.39 ± 0.12 | [1] |

| XLogP3 | -1.8 | [7][8] |

Optical Properties

| Property | Value | Conditions | Reference(s) |

| Optical Rotation [α] | +9.5° | c = 3% in H₂O at 25°C/D-line | [5] |

| Optical Rotation [α] | -6.8 ± 0.3° | c = 5 in 5N HCl | [6] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available | [9][10][11][12][13] |

| ¹³C NMR | Spectra available | [12][13] |

| Mass Spectrometry | Spectra available | [14][15][16] |

| FTIR | Spectrum available | [9] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceuticals. Several methods have been developed, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Diastereomeric Salt Resolution

A common method for obtaining enantiomerically pure this compound is through the resolution of racemic (DL)-tert-leucine. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Experimental Protocol: Resolution of (DL)-tert-leucine[17]

-

Salt Formation: Dissolve (DL)-tert-leucine in water. Add a molar equivalent of a chiral resolving agent, such as dibenzoyl-d-tartaric acid monohydrate, and stir the solution at a controlled temperature (e.g., 28°C) for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt (L-tert-leucine dibenzoyl-d-tartrate).

-

Separation: Filter the reaction mixture to collect the precipitated L-tert-leucine diastereomeric salt. The filtrate will be enriched with the this compound diastereomeric salt.

-

Isolation of this compound: Concentrate the filtrate under reduced pressure. The resulting residue, containing the this compound salt, is then treated to liberate the free amino acid. This can be achieved by adjusting the pH or by other methods that break the salt complex. The crude this compound is then purified, for example, by stirring with a solvent like acetone (B3395972) to precipitate the pure product, which is then filtered and dried.

Enzymatic Resolution

Enzymatic methods offer a highly selective route to enantiomerically pure this compound. One such method involves the enantioselective hydrolysis of a racemic N-acyl-tert-leucine ester.

Experimental Protocol: Enzymatic Hydrolysis[18]

-

Substrate Preparation: Synthesize the racemic substrate, for example, (±)-N-acetyl-tert-leucine chloroethyl ester.

-

Enzymatic Hydrolysis: Perform the hydrolysis using a protease, such as Alcalase® from Bacillus licheniformis, in a buffered aqueous solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester, leaving the D-enantiomer unreacted.

-

Monitoring the Reaction: Monitor the reaction progress, for instance, by titration with NaOH to measure the acid produced from the hydrolysis of the L-ester. The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining D-ester.

-

Extraction and Purification: After the reaction, extract the unreacted D-ester (e.g., (+)-N-acetyl-D-tert-leucine chloroethyl ester) from the aqueous phase using an organic solvent like dichloromethane.

-

Hydrolysis to this compound: Subject the purified D-ester to acidic hydrolysis to remove the N-acetyl and ester groups, yielding the final this compound product.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to this compound, avoiding the need for resolution. Biocatalytic methods are particularly effective.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of this compound from a prochiral ketone using a biocatalyst.

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry due to its ability to confer desirable properties to drug candidates.[19]

Peptidomimetics and Peptide Drugs

The incorporation of this compound into peptides can enhance their therapeutic potential. The bulky tert-butyl group can act as a conformational lock, while the D-configuration provides resistance to proteolytic degradation.

A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhanced its antibacterial and anticancer activities compared to the parent peptide and its L-leucine counterpart.[2] Notably, the D-leucine analog exhibited increased killing speed against lung cancer cells with reduced hemolytic activity, suggesting a favorable therapeutic window.[2]

Chiral Auxiliary and Building Block

This compound and its derivatives serve as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[20] Its protected form, Boc-D-tert-leucine, is a key intermediate in the synthesis of various pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[4]

Synthetic Cannabinoid Receptor Agonists (SCRAs)

This compound derivatives have been identified in the structures of synthetic cannabinoid receptor agonists. Structure-activity relationship studies have shown that the tert-leucinamide moiety often leads to higher affinity and potency at cannabinoid receptors compared to other amino acid-derived side chains.[21]

Experimental Workflows and Logical Relationships

Peptide Synthesis Workflow

The incorporation of this compound into a peptide chain follows standard solid-phase or solution-phase peptide synthesis protocols. The use of a protected form, such as Boc-D-tert-leucine or Fmoc-D-tert-leucine, is essential.

Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationship in Drug Design

The decision to use this compound in a drug candidate is often based on a set of desired properties.

Caption: Logical relationship illustrating the rationale for incorporating this compound in drug design.

Conclusion

This compound is a non-proteinogenic amino acid with significant utility in the field of drug discovery and development. Its unique steric and stereochemical properties make it a valuable tool for medicinal chemists seeking to enhance the stability, potency, and selectivity of peptide and small molecule therapeutics. The synthetic routes to enantiomerically pure this compound are well-established, allowing for its reliable incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 26782-71-8 | FL37715 | Biosynth [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. D-叔亮氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 99% 2 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C6H13NO2 | CID 6950340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. L-tert-Leucine(20859-02-3) 1H NMR [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bmse000920 L-Leucine at BMRB [bmrb.io]

- 14. GMD - Leucine, 2,3,3-d3- (1TMS) [gmd.mpimp-golm.mpg.de]

- 15. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. innospk.com [innospk.com]

- 20. Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent (1982) | Ulrich Schöllkopf | 61 Citations [scispace.com]

- 21. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of D-tert-leucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of D-tert-leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrams.

Executive Summary

This compound, with its sterically hindered tert-butyl group, exhibits unique solubility characteristics that are crucial for its application in peptide synthesis, chiral separations, and as a building block in drug design. Understanding its solubility in various solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide consolidates the currently available solubility data for tert-leucine enantiomers and provides detailed methodologies for its empirical determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, data for the closely related L-enantiomer and the racemic mixture (DL-tert-leucine) in aqueous solutions provide valuable benchmarks. In achiral solvents, the solubility of enantiomers is identical.

| Solvent | Compound | Temperature (°C) | Solubility | Unit |

| Water | L-tert-leucine | 20 | 125.5 | g/L |

| Water | DL-tert-leucine | Room Temperature | 0.1 | g/mL |

Note: The solubility of this compound in water is expected to be comparable to that of L-tert-leucine.

General solubility trends for amino acids suggest that this compound is likely to be readily soluble in aqueous solutions and polar protic solvents, with decreasing solubility in polar aprotic and nonpolar organic solvents. The bulky and hydrophobic tert-butyl group is expected to result in lower aqueous solubility compared to smaller aliphatic amino acids like alanine (B10760859) and valine.[1] The solubility of amino acids in aqueous solutions is also known to be influenced by pH, with minimum solubility typically observed at the isoelectric point.[2]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is critical for its practical application. The following are detailed protocols for two common methods: the gravimetric method and a spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the supernatant using a syringe filter into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Weighing:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Continue drying until a constant weight of the solid residue is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish with residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.

-

Spectrophotometric Method (for aqueous solutions)

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored product that can be quantified using UV-Vis spectrophotometry. Amino acids can be quantified using reagents like ninhydrin (B49086).[5]

Materials and Equipment:

-

This compound

-

Solvent (e.g., water)

-

Ninhydrin reagent

-

UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

-

Heating block or water bath

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Preparation of Saturated Solution:

-

Follow step 1 from the gravimetric method to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Preparation and Derivatization:

-

Filter a sample of the saturated supernatant as described in the gravimetric method.

-

Perform a precise dilution of the filtered saturated solution to bring its concentration within the range of the standard curve.

-

To a known volume of each standard solution and the diluted sample solution, add the ninhydrin reagent according to a validated protocol (this typically involves heating for a specific time to develop the color).[5]

-

-

Spectrophotometric Measurement:

-

After cooling to room temperature, measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance for the this compound-ninhydrin complex.

-

-

Data Analysis:

-

Plot a standard curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of the solubility determination methods.

Conclusion

While specific quantitative solubility data for this compound across a wide range of organic solvents is limited, the information available for its L-enantiomer and racemic mixture in water provides a solid foundation. The experimental protocols detailed in this guide offer robust methods for researchers to determine the solubility of this compound in solvent systems relevant to their work. An empirical understanding of its solubility is a critical step in harnessing the full potential of this valuable chiral building block in drug discovery and development.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. [PDF] Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Natural Occurrence of D-tert-leucine in Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of the non-proteinogenic amino acid D-tert-leucine in organisms. While the presence of D-amino acids in nature is increasingly recognized, this compound appears to be a rare exception. This document summarizes the confirmed instances of its natural occurrence, explores potential biosynthetic pathways by analogy to other D-amino acids, and provides detailed experimental protocols for its detection and characterization.

Confirmed Natural Occurrence of this compound

To date, the only confirmed natural source of this compound is the marine sponge Discodermia kiiensis. This organism produces a variety of bioactive peptides, among which is the antimicrobial peptide Discodermin A .

Discodermin A is a tetradecapeptide with established antimicrobial and cytotoxic properties. Its unique structure is notable for the inclusion of several D-amino acids and the unusual non-proteinogenic amino acid tert-leucine. Crucially, detailed analysis of the amino acid composition of Discodermin A has revealed the presence of both the D- and L-enantiomers of tert-leucine[1].

The amino acid composition of Discodermin A is as follows: D-Cys(O3H), L-Asp, L-MeGlu, L-Thr (2 moles), Sar, D-Pro, D-Ala, D-t-Leu , L-t-Leu , D-Leu, L-Phe, D-Trp, and L-Arg[1]. The presence of both enantiomers of tert-leucine within the same peptide is a remarkable finding and stands as the primary evidence for the natural occurrence of this compound.

Table 1: Amino Acid Composition of Discodermin A

| Amino Acid | Chirality | Moles per Mole of Peptide |

| Cysteic Acid | D | 1 |

| Aspartic Acid | L | 1 |

| N-methyl-Glutamic Acid | L | 1 |

| Threonine | L | 2 |

| Sarcosine | Achiral | 1 |

| Proline | D | 1 |

| Alanine | D | 1 |

| tert-Leucine | D | 1 |

| tert-Leucine | L | 1 |

| Leucine (B10760876) | D | 1 |

| Phenylalanine | L | 1 |

| Tryptophan | D | 1 |

| Arginine | L | 1 |

Data sourced from Matsunaga et al., 1985[1].

Potential Biosynthetic Pathways

The biosynthetic pathway for this compound has not been explicitly elucidated. However, the mechanisms for the formation of other D-amino acids in microorganisms can provide a hypothetical framework. The primary mechanism for the synthesis of D-amino acids is the racemization of their L-enantiomers, catalyzed by enzymes called amino acid racemases [2].

Amino acid racemases are a class of enzymes that catalyze the interconversion of L- and D-amino acids. These enzymes are found in a wide range of organisms, particularly bacteria, and play crucial roles in processes such as cell wall biosynthesis and the production of peptide antibiotics. Most amino acid racemases are dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor[2].

While a specific tert-leucine racemase has not been identified, some racemases exhibit broad substrate specificity. For instance, a racemase from Thermococcus kodakarensis has been shown to act on leucine and other branched-chain amino acids[3]. It is plausible that a similar enzyme with activity towards tert-leucine exists in Discodermia kiiensis or its symbiotic microorganisms, which are often the true producers of bioactive compounds found in sponges.

References

- 1. Bioactive marine metabolites, IV. Isolation and the amino acid composition of discodermin A, an antimicrobial peptide, from the marine sponge Discodermia kiiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid racemases: functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TK1211 Encodes an Amino Acid Racemase towards Leucine and Methionine in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of D-tert-leucine

An In-Depth Technical Guide on D-tert-leucine